1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a phenothiazine core substituted with a chloro group and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur, followed by chlorination to introduce the chloro group. The oxazole moiety can be synthesized via the cyclization of appropriate precursors such as amino alcohols with carboxylic acids. The final step involves coupling the phenothiazine and oxazole units through a thioether linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole moiety can be reduced under specific conditions to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. The oxazole moiety can interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine derivatives: Such as chlorpromazine and promethazine.
Oxazole derivatives: Such as oxaprozin and oxazepam.
Uniqueness
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its combined phenothiazine and oxazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H19ClN2O2S2 |
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Molecular Weight |
527.1 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C29H19ClN2O2S2/c30-21-15-16-25-23(17-21)32(22-13-7-8-14-24(22)36-25)26(33)18-35-29-31-27(19-9-3-1-4-10-19)28(34-29)20-11-5-2-6-12-20/h1-17H,18H2 |
InChI Key |
RDNMLHDKUAQCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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